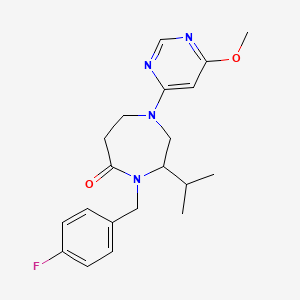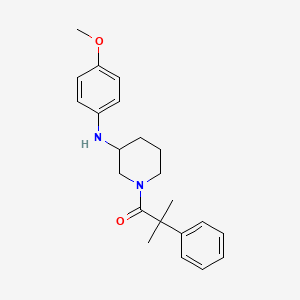![molecular formula C19H25N5O2 B5402033 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)
1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
Mecanismo De Acción
1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol works by inhibiting the activity of the EGFR tyrosine kinase, which is a key component of the EGFR signaling pathway. This pathway is involved in the regulation of cell growth, proliferation, survival, and differentiation, and is frequently dysregulated in cancer cells. By inhibiting EGFR signaling, 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol can block the growth and proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has been shown to have several biochemical and physiological effects in cancer cells. These include inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol is that it is a potent and selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer cells. However, one limitation of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol is that it has low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors and guide patient selection for therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol in different types of cancer and patient populations.
Métodos De Síntesis
The synthesis of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol involves several steps, including the reaction of 2-chloro-5-nitropyrimidine with aniline to form 2-anilino-5-nitropyrimidine, which is then reduced to 2-anilino-5-aminopyrimidine. This intermediate is then reacted with 3-(dimethylamino)methyl-3-hydroxy-piperidine to form 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol. The overall yield of this process is around 20%.
Aplicaciones Científicas De Investigación
1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has been extensively studied for its potential therapeutic applications in various types of cancer. In preclinical studies, 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. Clinical trials have also been conducted to evaluate the safety and efficacy of 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol in patients with advanced cancer. These studies have shown that 1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol can effectively inhibit EGFR signaling and improve clinical outcomes in certain patient populations.
Propiedades
IUPAC Name |
(2-anilinopyrimidin-5-yl)-[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-23(2)13-19(26)9-6-10-24(14-19)17(25)15-11-20-18(21-12-15)22-16-7-4-3-5-8-16/h3-5,7-8,11-12,26H,6,9-10,13-14H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFKZNRRIKIUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinyl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5401971.png)
![2-ethyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5401979.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5401984.png)
![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5402039.png)


![4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)